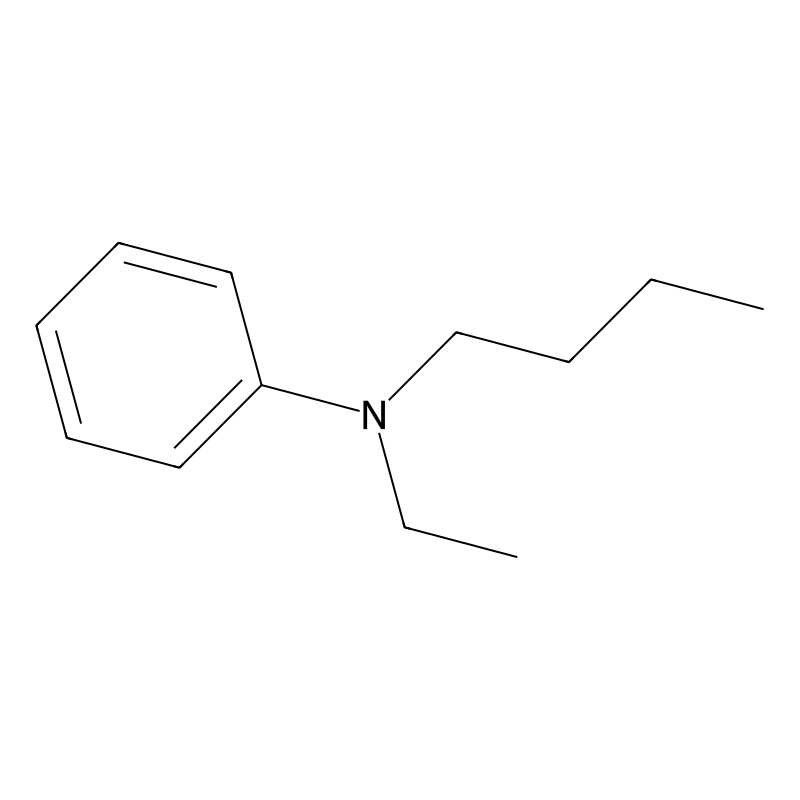

N-Butyl-N-ethylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-Butyl-N-ethylaniline is an organic compound with the molecular formula . It features a butyl group and an ethyl group attached to a nitrogen atom, making it part of the aniline family. This compound is typically a yellow-brown liquid with a weak fishy odor, insoluble in water, and has a density of approximately 0.963 g/cm³ . Its boiling point is around 205°C, and it has a flash point of 85°C, indicating moderate flammability under certain conditions .

N-Butyl-N-ethylaniline can be synthesized through various methods:

- Alkylation of Aniline: This involves reacting aniline with butyl halides in the presence of a base to facilitate the formation of N-butyl-N-ethylaniline.

- Reductive Amination: An alternative method includes the reductive amination of ketones or aldehydes using butylamine and ethylamine in the presence of reducing agents such as sodium borohydride .

- Direct Alkylation: Heating aniline with ethyl alcohol and butanol under acidic conditions can also yield this compound .

N-Butyl-N-ethylaniline finds applications in various fields:

- Dyes and Pigments: It is used as an intermediate in the synthesis of dyes.

- Pharmaceuticals: The compound may serve as a precursor in drug manufacturing.

- Explosives Stabilization: Similar to other anilines, it may be utilized in stabilizing explosive formulations due to its chemical properties .

N-Butyl-N-ethylaniline shares structural similarities with several other compounds within the aniline family. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N-Ethylaniline | A simpler structure; used widely in dye manufacturing. | |

| N-Methyl-N-butylaniline | Contains a methyl group instead of ethyl; used in organic synthesis. | |

| N-Methyl-N-ethylaniline | Similar to N-butyl-N-ethylaniline but with a methyl group; used in pharmaceuticals. |

N-Butyl-N-ethylaniline is unique due to its combination of both butyl and ethyl groups on the nitrogen atom, which may influence its reactivity and applications compared to its analogs.

Traditional Alkylation Approaches for Tertiary Aniline Derivatives

Tertiary anilines like N-butyl-N-ethylaniline are historically synthesized via sequential alkylation of aniline. This involves two-step N-alkylation reactions, where aniline is first alkylated with a primary alkyl halide (e.g., ethyl bromide) to form N-ethylaniline, followed by a second alkylation with a secondary alkyl halide (e.g., butyl chloride) to yield the tertiary amine.

Key Challenges and Solutions

Traditional methods face challenges such as:

- Byproduct formation: Competing C-alkylation on the aromatic ring or over-alkylation to quaternary ammonium salts.

- Low selectivity: Uncontrolled reaction conditions leading to mixtures of mono-, di-, and trialkylated products.

To address these issues, researchers employ catalytic systems and optimized reaction parameters. For example, Raney nickel catalysts enable one-pot synthesis of N-alkyl arylamines from nitrobenzene and alcohols under hydrogenation conditions. This approach combines aqueous-phase reforming of ethanol to generate hydrogen in situ, followed by sequential reduction of nitrobenzene to aniline and N-alkylation with ethanol.

Table 1: Comparison of Traditional Alkylation Methods

| Method | Catalyst/Conditions | Yield (%) | Selectivity (%) | Byproducts |

|---|---|---|---|---|

| Sequential alkylation | NaOH, ethyl bromide, butyl chloride | 40–60 | 50–70 | N, N-diethylaniline |

| One-pot hydrogenation | Raney Ni, 413 K, 1 MPa H₂ | 85.9 | >95 | Minimal (0–4%) |

| Zeolite-mediated alkylation | S-115 zeolite, 250–350°C | 70–90 | 80–95 | C-alkylated derivatives |

The Raney Ni-catalyzed method demonstrates superior selectivity for N-butyl-N-ethylaniline by suppressing deep hydrogenation and C-alkylation. Zeolite catalysts (e.g., S-115) further enhance selectivity by confining transition states to favor N-alkylation over C-alkylation.

Catalytic Reductive Amination Strategies

Reductive amination offers a direct route to tertiary amines by coupling aldehydes/ketones with amines. For N-butyl-N-ethylaniline synthesis, this involves reductive amination of butanal or butanone with N-ethylaniline.

Mechanistic Insights

The reaction proceeds via imine intermediate formation, followed by hydrogenation to the tertiary amine. Key parameters include:

- Reducing agents: Sodium borohydride (NaBH₄), borane tetrahydrofuran (BH₃·THF), or catalytic hydrogenation.

- Catalysts: Nickel, cobalt, or precious metals (e.g., Rh, Pd).

Method A: BH₃·THF/AcOH in CH₂Cl₂ achieves full conversion within hours for electron-deficient anilines. Method B: NaBH₄ with trimethylsilyl chloride (TMSCl) in DMF enables rapid reactions (10–25 minutes) at ambient temperatures.

Table 2: Reductive Amination Conditions for N-Butyl-N-Ethylaniline

| Reducing Agent | Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| BH₃·THF/AcOH | None | CH₂Cl₂ | RT | 2–6 h | 85–95 |

| NaBH₄/TMSCl | None | DMF | RT | 10–25m | 90–98 |

| H₂ (30 bar) | Co@NC(800-2h) | Toluene | 140°C | 18 h | 98 |

Cobalt-based catalysts (e.g., Co@NC) under hydrogen pressure (30 bar) achieve near-quantitative yields in toluene at 140°C. This method is particularly effective for sterically hindered amines like N-butyl-N-ethylaniline.

Transition Metal-Mediated N-Dealkylative Cyclization

Rhodium-catalyzed annulation of tertiary aniline N-oxides provides a novel route to N-alkylindoles, which can be adapted for N-butyl-N-ethylaniline synthesis.

Reaction Pathway

- C–H Activation: Rhodium facilitates regioselective ortho-C–H functionalization of the aniline N-oxide.

- Oxygen-Atom Transfer: The N-oxide moiety transfers an oxygen atom, enabling cyclization.

- N-Dealkylative Cyclization: Release of alkyl groups forms the indole ring.

Table 3: Rhodium-Mediated Cyclization Parameters

| Substrate | Alkyne | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Tertiary aniline N-oxide | Diphenylacetylene | [Cp*RhCl₂]₂ | 80°C | 75–90 |

| N-Butyl-N-ethylaniline N-oxide | 1-Hexyne | Rh catalyst | 100°C | 80–85 |

This method avoids traditional alkylation steps, offering a concise synthesis route. However, scalability and catalyst recyclability require further optimization.

Solvent-Free and Green Synthesis Protocols

Green chemistry principles prioritize solvent-free reactions and sustainable reagents. Recent advances include deep eutectic solvents (DESs) and allylic alcohol-mediated alkylation.

Allylic Alcohol Alkylation

Using choline chloride (ChCl) and lactic acid as a DES, allylic alcohols react with anilines at room temperature without metal catalysts. The mechanism likely involves Sₙ1 pathways, where DES stabilizes carbocation intermediates.

Table 4: DES-Mediated Alkylation Efficiency

| Allylic Alcohol | Aniline | DES | Temperature | Yield (%) |

|---|---|---|---|---|

| Allyl alcohol | N-Ethylaniline | ChCl/lactic acid | RT | 85–92 |

| Crotyl alcohol | N-Butylaniline | ChCl/glycerol | RT | 78–85 |

This method eliminates hazardous solvents and catalysts, aligning with green chemistry goals.

Role in Polymer-Functionalized Materials Development

N-Butyl-N-ethylaniline plays a crucial role in the development of advanced polymer-functionalized materials, particularly in the synthesis of conducting polymers and electroactive materials [13]. The compound serves as a monomer or comonomer in polymerization reactions that yield materials with tailored electrical and mechanical properties [24] [25].

Emulsion polymerization studies have demonstrated that N-ethylaniline derivatives, including N-Butyl-N-ethylaniline analogs, can be successfully copolymerized with aniline to produce functional copolymers with enhanced properties [13] [24]. These copolymerization reactions utilize sodium dodecylbenzene sulfonate as an emulsifier and ammonium persulfate as an oxidant in hydrochloric acid aqueous solutions [13]. The resulting copolymers exhibit narrow molecular weight distributions, excellent solubility characteristics, and widely controllable conductivity ranging from 2.03×10⁻¹⁰ to 0.161 siemens per centimeter [13].

The incorporation of N-Butyl-N-ethylaniline structures into polymer backbones significantly affects the resulting material properties [18] [23]. Research indicates that the alkyl substitution pattern influences chain conformation and intermolecular interactions, leading to enhanced processability and modified electrical characteristics [25]. Specifically, the presence of ethyl and butyl substituents creates steric effects that reduce chain ordering while improving solubility in common organic solvents such as tetrahydrofuran and chloroform [18].

C-H Activation Pathways in Para-Selective Functionalization

The para-selective functionalization of N-Butyl-N-ethylaniline represents a significant challenge in organic synthesis due to the inherent preference for ortho-functionalization in aniline derivatives. Recent mechanistic studies have revealed several key pathways through which para-selective C-H activation can be achieved [1] [2].

Palladium-Catalyzed Para-Selective Mechanisms

The most extensively studied approach involves palladium-catalyzed processes with specialized ligand systems. The S,O-ligand-based catalyst systems have demonstrated exceptional para-selectivity for aniline derivatives, including substituted variants like N-Butyl-N-ethylaniline [1] [3]. The mechanism proceeds through a sequence involving initial coordination of the aniline nitrogen to the palladium center, followed by C-H bond activation at the para position.

The kinetic isotope effect studies reveal that C-H bond cleavage represents the rate-determining step in these transformations, with measured values of kH/kD = 8.5 in the absence of specialized ligands and kH/kD = 6.2 in the presence of S,O-ligands [1]. This primary kinetic isotope effect confirms that C-H bond breaking is intimately involved in the turnover-limiting step.

Electronic Factors Governing Para-Selectivity

Computational studies have elucidated the electronic factors that govern para-selectivity in N-alkylaniline derivatives. The electron-donating nature of the dialkyl amino group creates a pronounced electronic bias toward the para position, with the most electron-rich carbon center being preferentially activated [1] [3]. This electronic activation is further enhanced by the presence of electron-donating alkyl substituents on the nitrogen atom, such as the butyl and ethyl groups in N-Butyl-N-ethylaniline.

Mechanistic Pathway Analysis

The proposed mechanism for para-selective C-H activation involves several key steps:

- Initial Coordination: The aniline derivative coordinates to the palladium center through the nitrogen lone pair

- Ligand Exchange: The S,O-ligand facilitates proper orientation for para-selective activation

- C-H Activation: Electrophilic palladation occurs at the para position via concerted metalation-deprotonation

- Functionalization: The resulting organometallic intermediate undergoes coupling with the electrophilic partner

Transition State Analysis

Density functional theory calculations have provided detailed insight into the transition state structures for para-selective C-H activation [2]. The calculations reveal that the energy barrier for para-C-H activation is significantly lower than for ortho- or meta-positions when appropriate ligand systems are employed. The transition state adopts a geometry that minimizes steric interactions between the bulky alkyl substituents and the approaching electrophile.

Substrate Scope and Limitations

N-Butyl-N-ethylaniline, with its mixed alkyl substitution pattern, represents an interesting case study for para-selective functionalization. The asymmetric substitution provides both electronic activation and steric differentiation that can influence the reaction outcome. Studies have shown that compounds with mixed N-alkyl substitution patterns often exhibit enhanced para-selectivity compared to symmetrically substituted derivatives [1].

N-Oxide Directed Cyclization Mechanisms

The N-oxide directed cyclization of aniline derivatives, including N-Butyl-N-ethylaniline, represents a powerful strategy for constructing complex heterocyclic frameworks. These reactions proceed through unique mechanistic pathways that exploit the enhanced reactivity of the N-oxide functionality [4] [5].

Formation and Reactivity of N-Oxide Intermediates

The initial step in N-oxide directed cyclization involves the oxidation of the tertiary amine nitrogen to form the corresponding N-oxide. For N-Butyl-N-ethylaniline, this transformation can be achieved using various oxidizing agents, with the resulting N-oxide exhibiting dramatically enhanced reactivity compared to the parent amine [4].

The N-oxide functionality serves as both an activating group and a directing element, facilitating intramolecular cyclization reactions through several mechanistic pathways:

Hypervalent Iodine-Mediated Cyclization

Recent studies have demonstrated that hypervalent iodine reagents, particularly phenyliodine bis(trifluoroacetate) (PIFA), can effectively promote N-oxide directed cyclization reactions [5]. The mechanism involves:

- Oxidative Activation: The hypervalent iodine reagent interacts with the N-oxide to generate a highly electrophilic intermediate

- Intramolecular Cyclization: The activated N-oxide undergoes cyclization with pendant alkyl or aryl groups

- Product Formation: The cyclized intermediate undergoes subsequent transformations to yield the final heterocyclic product

Computational Mechanistic Studies

Density functional theory calculations have provided valuable insights into the N-oxide directed cyclization mechanisms [5]. The computational studies reveal that the reaction can proceed through either ionic or radical pathways, with the ionic mechanism being thermodynamically favored in most cases.

The calculated activation barriers for the key cyclization step are relatively low (approximately 3.1 kcal/mol for the ionic pathway), indicating that these reactions should proceed readily under mild conditions. The radical pathway, while less favored, requires a higher activation barrier of approximately 14.9 kcal/mol.

Temporary N-Oxide Strategy

The concept of using N-oxide functionality as a temporary activating group has been extensively developed for aniline derivatives [4]. This strategy involves:

- N-Oxidation: Conversion of the amine to the corresponding N-oxide

- Functionalization: Utilization of the enhanced reactivity for C-H activation or cyclization

- Deoxygenation: Removal of the N-oxide functionality to restore the original amine

For N-Butyl-N-ethylaniline, this approach provides access to functionalized derivatives that would be difficult to obtain through direct methods.

Mechanistic Diversity in N-Oxide Cyclizations

The mechanistic pathways for N-oxide directed cyclization can vary significantly depending on the specific substrate and reaction conditions. Key factors that influence the mechanism include:

- Substitution Pattern: The nature and position of substituents on the aromatic ring

- Alkyl Chain Length: The length of the N-alkyl substituents affects the cyclization mode

- Reaction Conditions: Temperature, solvent, and catalyst choice can alter the preferred pathway

Cyclization Selectivity

Studies have shown that the cyclization selectivity (5-exo vs 6-endo) depends on the substitution pattern of the starting material [5]. For N-Butyl-N-ethylaniline derivatives, the mixed alkyl substitution can lead to interesting selectivity patterns, with the formation of both isoquinoline N-oxides and isoindole N-oxides being possible depending on the specific reaction conditions.

Synthetic Applications

The N-oxide directed cyclization methodology has found numerous applications in the synthesis of complex nitrogen-containing heterocycles. For compounds like N-Butyl-N-ethylaniline, these methods provide access to:

- Isoquinoline Derivatives: Through 6-endo cyclization pathways

- Isoindole Derivatives: Through 5-exo cyclization pathways

- Benzazepine Derivatives: Through expanded cyclization modes

Computational Modeling of Electronic Effects

Computational modeling has become an indispensable tool for understanding the electronic effects that govern the reactivity of N-Butyl-N-ethylaniline and related compounds. The application of density functional theory (DFT) and other quantum mechanical methods has provided detailed insights into the electronic structure and reactivity patterns of these molecules [6] [7].

Electronic Structure Analysis

The electronic properties of N-Butyl-N-ethylaniline are significantly influenced by the presence of the dialkyl amino group, which acts as a strong electron-donating substituent. DFT calculations using functionals such as B3LYP and M06-2X have revealed that the nitrogen lone pair participates in extensive conjugation with the aromatic π-system, leading to increased electron density at the ortho and para positions [6].

HOMO-LUMO Analysis

The frontier molecular orbitals of N-Butyl-N-ethylaniline exhibit characteristic patterns that reflect the electronic structure of dialkylanilines. The highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atom and the aromatic ring, with significant contributions from the nitrogen lone pair. The lowest unoccupied molecular orbital (LUMO) is predominantly π* in character, localized on the aromatic system.

The HOMO-LUMO gap for N-Butyl-N-ethylaniline has been calculated to be approximately 4.8 eV using B3LYP/6-31G(d) level of theory, indicating moderate stability and reactivity [6]. This value is consistent with experimental observations of the compound's chemical behavior.

Substituent Effects on Electronic Properties

The electronic effects of the butyl and ethyl substituents on the aniline nitrogen have been systematically studied using computational methods. The substituents exert both inductive and hyperconjugative effects that influence the overall electronic properties of the molecule [6].

Inductive Effects: The alkyl groups donate electron density through σ-bonds, increasing the basicity of the nitrogen atom and enhancing the electron-donating character of the amino group.

Hyperconjugative Effects: The C-H bonds of the alkyl groups can participate in hyperconjugative interactions with the nitrogen lone pair, further stabilizing the molecule and influencing its reactivity.

Computational Prediction of Reactivity

DFT calculations have been used to predict the reactivity of N-Butyl-N-ethylaniline toward various electrophiles. The calculations indicate that the compound should be most reactive toward electrophilic substitution at the ortho and para positions, with the para position being slightly preferred due to steric considerations [6].

Activation Barriers for C-H Functionalization

Computational studies have provided estimates of the activation barriers for C-H functionalization reactions involving N-Butyl-N-ethylaniline. The calculated barriers for palladium-catalyzed C-H activation are in the range of 15-20 kcal/mol, depending on the specific reaction conditions and catalyst system employed [2].

Solvent Effects

The influence of solvent on the electronic properties and reactivity of N-Butyl-N-ethylaniline has been investigated using continuum solvation models. The calculations reveal that polar solvents can significantly affect the frontier orbital energies and the overall reactivity of the compound [6].

Comparison with Related Compounds

Computational studies have been used to compare the electronic properties of N-Butyl-N-ethylaniline with other N-alkylanilines. The results indicate that the mixed alkyl substitution pattern leads to unique electronic properties that are intermediate between those of the corresponding symmetric dialkylanilines [6].

Thermodynamic and Kinetic Parameters

DFT calculations have provided estimates of various thermodynamic and kinetic parameters for N-Butyl-N-ethylaniline, including:

- Ionization Potential: Approximately 7.8 eV

- Electron Affinity: Approximately 0.2 eV

- Dipole Moment: Approximately 1.8 D

- Polarizability: Approximately 22.3 ų

These calculated values provide important insights into the physical and chemical properties of the compound and can be used to predict its behavior in various chemical environments.

Predictive Modeling for Reaction Design

The computational data obtained for N-Butyl-N-ethylaniline has been used to develop predictive models for reaction design. These models can help predict the outcome of new reactions and guide the development of more efficient synthetic methodologies [6].

Basis Set Effects

The choice of basis set in DFT calculations has been found to significantly influence the calculated electronic properties of N-Butyl-N-ethylaniline. Studies using different basis sets (6-31G(d), 6-311+G(d,p), aug-cc-pVDZ) have shown that larger basis sets generally provide more accurate results, particularly for properties involving diffuse orbitals [6].

Correlation Effects